Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions. The reaction is usually carried out in an ethanol solvent with a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted aromatic compounds.
Scientific Research Applications
3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in developing drugs for cardiovascular diseases and other conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial for various physiological processes. This action can lead to vasodilation and reduced blood pressure, making it useful in treating cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.
Amlodipine: A widely used dihydropyridine calcium channel blocker for hypertension and angina.
Felodipine: Similar in structure and function, used for treating high blood pressure.
Uniqueness
3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the aromatic rings, which can lead to distinct biological activities and chemical reactivity compared to other dihydropyridines.
Properties
Molecular Formula |
C32H33NO8 |
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Molecular Weight |
559.6 g/mol |
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxy-3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H33NO8/c1-36-26-13-11-22(15-28(26)38-3)17-33-18-24(31(34)39-4)30(25(19-33)32(35)40-5)23-12-14-27(37-2)29(16-23)41-20-21-9-7-6-8-10-21/h6-16,18-19,30H,17,20H2,1-5H3 |
InChI Key |
RYXZBBJCZKIHEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)OC)OC |
Origin of Product |
United States |
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